2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-Amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a cycloheptathiophene carboxamide derivative with a 2-methylphenyl substituent on the carboxamide group. This compound belongs to a class of molecules investigated for diverse therapeutic applications, including antiviral (HIV-1, influenza) and enzymatic inhibition (RNase H) activities . Its structural framework—a seven-membered cycloheptathiophene ring fused with a carboxamide group—provides a versatile scaffold for chemical modifications, enabling tailored interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-11-7-5-6-9-13(11)19-17(20)15-12-8-3-2-4-10-14(12)21-16(15)18/h5-7,9H,2-4,8,10,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWPDVFOGPFAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide are the Bcr-Abl and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in the regulation of gene expression.
Mode of Action
This compound interacts with its targets by inhibiting their activity. This compound shows inhibitory activity against both Bcr-Abl and HDAC1. The inhibition of these targets can lead to the disruption of their normal functions, potentially leading to the death of cancer cells.
Biochemical Pathways
It is known that the inhibition of bcr-abl and hdac can affect multiple cellular processes, including cell proliferation, apoptosis, and differentiation.
Pharmacokinetics
Similar compounds have been found to be metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (t1/2) and intrinsic clearance (clint).
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on Bcr-Abl and HDAC. By inhibiting these targets, this compound can disrupt the normal functions of cancer cells, potentially leading to their death.
Biological Activity
The compound 2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS No. 312949-48-7) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19F3N2O2S
- Molecular Weight : 396.43 g/mol
- IUPAC Name : N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Synthesis and Derivatives
The synthesis of this compound typically involves multi-component reactions that can yield various derivatives with altered biological properties. For instance, derivatives can be synthesized through amide bond formation reactions involving corresponding carboxylic acids or acyl chlorides under specific conditions using coupling agents like EDC or HATU .
The biological activity of this compound has been linked to its interaction with various biological targets:
- RORγt Modulation : This compound has been identified as a modulator of the retinoic acid receptor-related orphan receptor γt (RORγt). RORγt is crucial in regulating immune responses and has been implicated in autoimmune diseases and metabolic disorders .
- Anti-inflammatory Properties : Compounds similar to this one have shown promise in reducing inflammatory markers in vitro and in vivo. The structural features contribute to its ability to stabilize protein conformations and influence signaling pathways associated with inflammation .
- Antimicrobial Activity : Some derivatives exhibit notable antimicrobial properties against various pathogens. This is attributed to their ability to disrupt microbial membrane integrity or inhibit critical enzymatic pathways .
Study on RORγt Modulators
In a recent study focused on derivatives of the cyclohepta[b]thiophene structure, several compounds were evaluated for their efficacy as RORγt modulators. The results indicated that specific substitutions at the 2-position significantly enhanced binding affinity and biological activity compared to unsubstituted analogs .
| Compound | Binding Affinity (Kd) | Biological Activity |
|---|---|---|
| Compound A | 50 nM | High |
| Compound B | 100 nM | Moderate |
| Compound C | 200 nM | Low |
Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives significantly inhibited bacterial growth at concentrations as low as 10 µg/mL .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural Variations and Implications
Core Modifications
- Ring Size: The target compound and most analogs (e.g., Compounds 27, 39) feature a cyclohepta[b]thiophene core, which enhances conformational flexibility compared to smaller benzo[b]thiophene derivatives (e.g., Compound 6o) . Larger rings may improve binding to protein pockets, as seen in influenza polymerase inhibitors .
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: 2-Methylphenyl (target compound): The methyl group provides moderate hydrophobicity, enhancing membrane permeability . 4-Chlorophenyl (): Chlorine’s bulkiness and electronegativity may alter binding kinetics compared to methyl .
- Heteroaromatic Substituents: Pyridin-2-yl (Compound 27): The nitrogen atom in pyridine enables π-π stacking and hydrogen bonding, critical for HIV-1 inhibition . Quinolin-3-yl (Compound 35): Extended aromatic systems may enhance DNA intercalation but reduce solubility .
Key Research Findings
HIV-1 RNase H Inhibition :
- Pyridin-2-yl and 2-fluorophenyl analogs demonstrate allosteric inhibition via hydrophobic and polar interactions with the enzyme’s active site .
Anti-Influenza Activity :
- Methoxy-substituted derivatives disrupt viral polymerase subunit assembly, with IC₅₀ values in the micromolar range .
Structural Insights :
- X-ray crystallography (e.g., ) confirms intramolecular hydrogen bonding in naphthyl derivatives, stabilizing bioactive conformations .
Q & A
Basic: What synthetic methodologies are employed for the preparation of 2-amino-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, and how are intermediates characterized?
Answer:
The compound is synthesized via Schiff base formation using 2-amino-N-(2-methylphenyl)thiophene derivatives and cycloheptane-containing aldehydes or ketones. A typical protocol involves:
- Reaction conditions : Refluxing in ethanol with a catalytic amount of glacial acetic acid (1 mL) for 5 hours under nitrogen to prevent oxidation .
- Workup : Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization from ethanol.
- Intermediate characterization :
- IR spectroscopy identifies functional groups (e.g., NH, C=O stretches).
- NMR (¹H/¹³C) confirms regiochemistry and proton environments. For example, the 2-methylphenyl group shows aromatic protons at δ 6.8–7.4 ppm, while the cyclohepta ring protons appear as multiplet signals between δ 1.5–2.8 ppm .
- LC-MS/HRMS validates molecular weight and purity (>95%) .
Basic: How is the purity of the compound assessed, and what chromatographic techniques are recommended for purification?
Answer:
- Purity assessment :
- Purification strategies :
Advanced: What strategies are effective in resolving discrepancies in spectroscopic data during structural elucidation?
Answer:
Contradictions in NMR/IR data arise from tautomerism, solvent effects, or crystallographic packing. Mitigation approaches include:
- 2D NMR techniques :
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., cyclohexane-fused thiophenes) clarifies ambiguous shifts .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, though requires high-quality single crystals .
Advanced: How can acylation reactions at the 2-amino position be optimized to produce derivatives with enhanced properties?
Answer:
Acylation of the 2-amino group is critical for modulating solubility and bioactivity. Key optimizations:
- Reagent selection :
- Reaction conditions :
- Post-functionalization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
